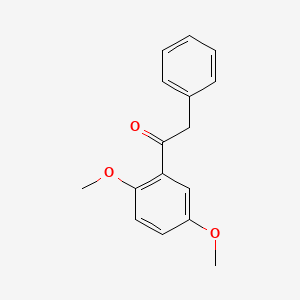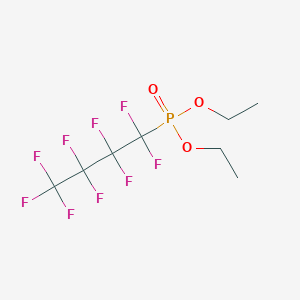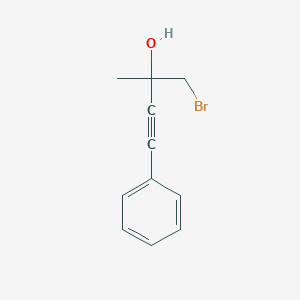
1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol is an organic compound with the molecular formula C₁₁H₁₁BrO It is characterized by the presence of a bromine atom, a phenyl group, and a hydroxyl group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol typically involves the bromination of 2-methyl-4-phenylbut-3-yn-2-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-methyl-4-phenylbut-3-yn-2-ol exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-methyl-3-butyn-2-ol: Similar structure but lacks the phenyl group, affecting its chemical properties and reactivity.
Properties
CAS No. |
82671-72-5 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C11H11BrO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,9H2,1H3 |
InChI Key |
DFINNCCYGJILFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



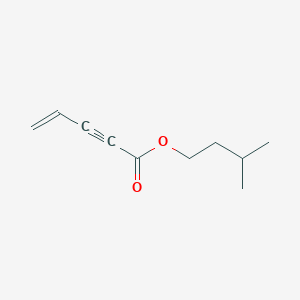
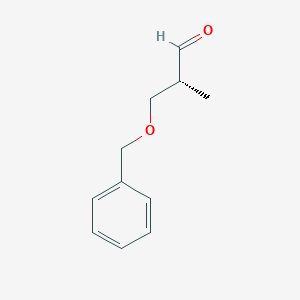
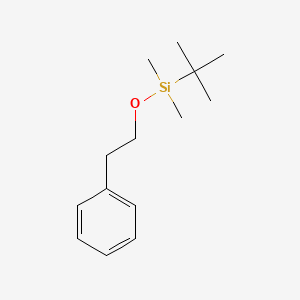
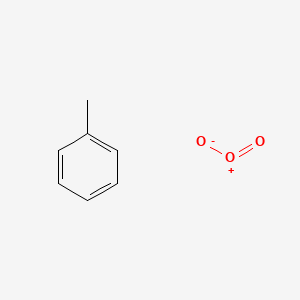
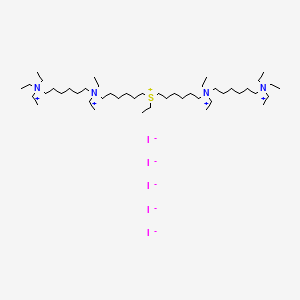
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
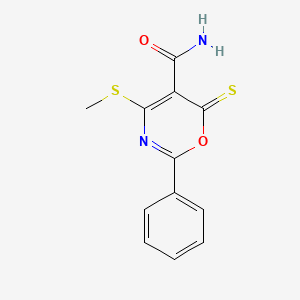
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)
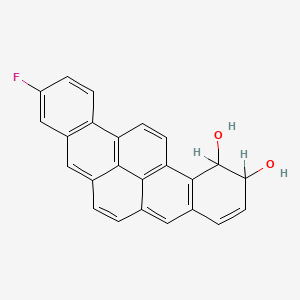
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
